
dilithium tetracyanoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium tetracyanoplatinate is a coordination compound consisting of lithium, platinum, and cyanide ions It is known for its unique structural properties and potential applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dilithium tetracyanoplatinate can be synthesized through the reaction of lithium cyanide with platinum(II) chloride in an aqueous solution. The reaction typically proceeds as follows: [ \text{PtCl}_2 + 4 \text{LiCN} \rightarrow \text{Li}_2[\text{Pt(CN)}_4] + 2 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Dissolving platinum(II) chloride in water.
- Adding lithium cyanide to the solution.
- Stirring the mixture at a controlled temperature.
- Isolating the product through filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Dilithium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride or bromide in the presence of a suitable solvent.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Dilithium tetracyanoplatinate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism by which dilithium tetracyanoplatinate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy.
Comparaison Avec Des Composés Similaires
- Potassium tetracyanoplatinate
- Sodium tetracyanoplatinate
- Ammonium tetracyanoplatinate
Comparison: Dilithium tetracyanoplatinate is unique due to the presence of lithium ions, which can influence its solubility and reactivity compared to other tetracyanoplatinate compounds. The lithium ions can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and therapeutic effects.
Propriétés
Numéro CAS |
14402-73-4 |
|---|---|
Formule moléculaire |
C4LiN4Pt- |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
lithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Li.Pt/c4*1-2;;/q4*-1;+1;+2 |
Clé InChI |
JCIVDCAMAUZIIZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
Synonymes |
dilithium tetracyanoplatinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


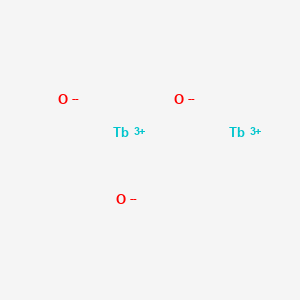
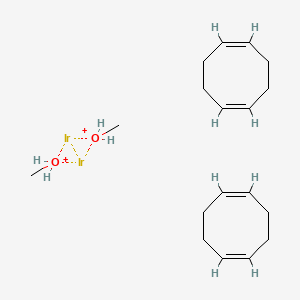
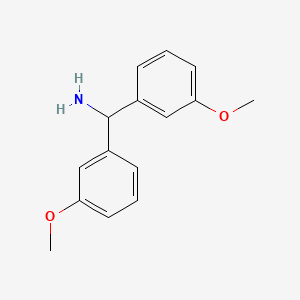
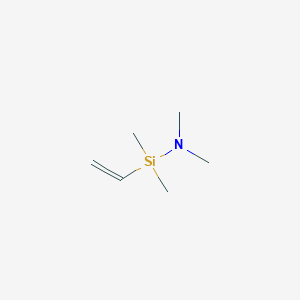
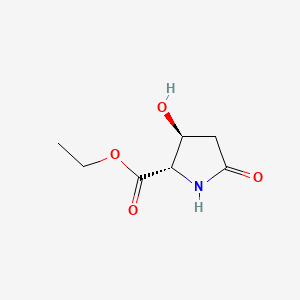
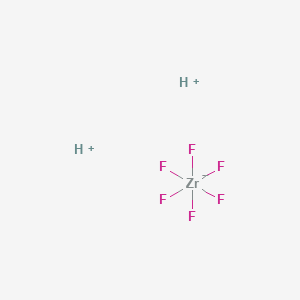
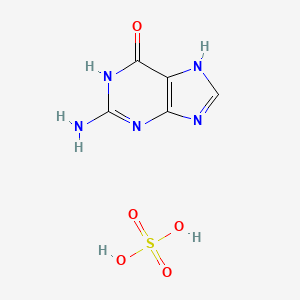


![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

